REACTION_CXSMILES
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[CH3:1][O:2][CH2:3][C:4](=O)[CH2:5][C:6]([O:8][CH3:9])=[O:7].[NH2:11][C:12]([NH2:14])=[O:13].[F:15][C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][C:23]=1[F:24])[CH:19]=O.B(F)(F)F.CCOCC.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.C(OCC)(=O)C.C(O)(=O)C>[CH3:9][O:8][C:6]([C:5]1[CH:19]([C:18]2[CH:21]=[CH:22][C:23]([F:24])=[C:16]([F:15])[CH:17]=2)[NH:14][C:12](=[O:13])[NH:11][C:4]=1[CH2:3][O:2][CH3:1])=[O:7] |f:3.4,7.8.9|
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Name
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|
Quantity
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702 g
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Type
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reactant
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Smiles
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COCC(CC(=O)OC)=O
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Name
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|
Quantity
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433 g
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Type
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reactant
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Smiles
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NC(=O)N
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Name
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|
Quantity
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670 g
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Type
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reactant
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Smiles
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FC=1C=C(C=O)C=CC1F
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Name
|
|
Quantity
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1126 g
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Type
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reactant
|
Smiles
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B(F)(F)F.CCOCC
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Name
|
|
Quantity
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7.5 L
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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94 g
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Type
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catalyst
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Smiles
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C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
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Name
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Quantity
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36 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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Quantity
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7.5 kg
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Type
|
reactant
|
Smiles
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C(CC(O)(C(=O)O)CC(=O)O)(=O)O
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Name
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Quantity
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8 L
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for 8 hours
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Duration
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8 h
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Type
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CUSTOM
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Details
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The two layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (4 L)
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Type
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WASH
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Details
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The combined organic layers were washed with 10% aqueous sodium carbonate (2×5 L) and with 5% brine (1×5 L)
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Type
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CONCENTRATION
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Details
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The organic layer was concentrated under reduced pressure, with toluene being
|
Type
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ADDITION
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Details
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added continuously
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Type
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CONCENTRATION
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Details
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the mixture was concentrated until the level of THF and ethyl acetate
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Type
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TEMPERATURE
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Details
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The toluene slurry was warmed to 80° C.
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Type
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DISSOLUTION
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Details
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to dissolve the solids
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Type
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TEMPERATURE
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Details
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The solution was cooled slowly to 60° C.
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Type
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TEMPERATURE
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Details
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cooled slowly to 20° C. over 4 hours
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Duration
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4 h
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Type
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ADDITION
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Details
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Hexane (700 mL) was added over 30 minutes
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Duration
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30 min
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Type
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WAIT
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Details
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The slurry was aged for 1 hour
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Duration
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1 h
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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The solid was washed with toluene (1.5 L)
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Type
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CUSTOM
|
Details
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dried
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Type
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CUSTOM
|
Details
|
to afford (+)-2 as a white solid
|
Reaction Time |
1 h |
Name
|
|
Type
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|
Smiles
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COC(=O)C1=C(NC(NC1C1=CC(=C(C=C1)F)F)=O)COC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |